molecular formula C22H20Cl3N5O2 B12373671 cPLA2|A-IN-2

cPLA2|A-IN-2

Cat. No.: B12373671
M. Wt: 492.8 g/mol
InChI Key: OOOHFEPYBFMWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cPLA2|A-IN-2 is a compound that inhibits cytosolic phospholipase A2 (cPLA2), an enzyme involved in the hydrolysis of membrane phospholipids to release arachidonic acid. This enzyme plays a crucial role in the inflammatory response and is implicated in various diseases, including neuroinflammation and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cPLA2|A-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical synthesis using automated equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

cPLA2|A-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications .

Mechanism of Action

cPLA2|A-IN-2 exerts its effects by inhibiting the activity of cytosolic phospholipase A2. This inhibition prevents the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid, a precursor of pro-inflammatory eicosanoids. The compound interacts with the enzyme’s active site, blocking its catalytic function and reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cPLA2|A-IN-2 is unique in its specificity for cytosolic phospholipase A2, making it a valuable tool for studying the role of this enzyme in various biological processes and diseases. Its ability to selectively inhibit cPLA2 without affecting other isoforms of phospholipase A2 highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C22H20Cl3N5O2

Molecular Weight

492.8 g/mol

IUPAC Name

5-[5-[[5-chloro-1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]tetrazol-2-yl]pentanoic acid

InChI

InChI=1S/C22H20Cl3N5O2/c23-16-6-7-20-18(10-16)15(13-29(20)12-14-4-5-17(24)11-19(14)25)9-21-26-28-30(27-21)8-2-1-3-22(31)32/h4-7,10-11,13H,1-3,8-9,12H2,(H,31,32)

InChI Key

OOOHFEPYBFMWLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C3=C2C=CC(=C3)Cl)CC4=NN(N=N4)CCCCC(=O)O

Origin of Product

United States

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